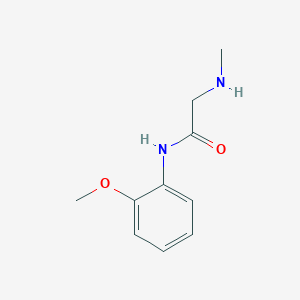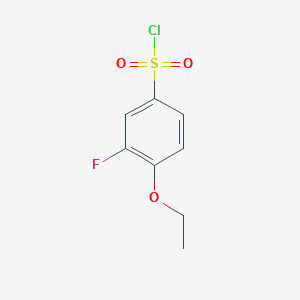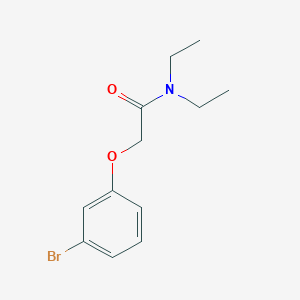
2-(3-bromophenoxy)-N,N-diethylacetamide
Vue d'ensemble
Description
2-(3-Bromophenoxy)-N,N-diethylacetamide (also known as 2-BPDA) is an organic compound belonging to the class of phenoxyacetamides. It is a synthetic compound that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) explores the synthesis of novel acetamide derivatives, including compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The synthesized compounds, which include derivatives of 2-(3-bromophenoxy)-N,N-diethylacetamide, were evaluated for these pharmacological effects, demonstrating activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Properties
Fuloria et al. (2014) discuss the synthesis of new Schiff bases and thiazolidinone derivatives starting from 2-(4-bromo-3-methylphenoxy)acetate. These synthesized compounds, which are related to 2-(3-bromophenoxy)-N,N-diethylacetamide, were evaluated for their antibacterial and antifungal activities, suggesting a potential application in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlights the role of compounds like 2-(3-bromophenoxy)-N,N-diethylacetamide in the development of antimalarial drugs through a process involving various acyl donors (Magadum & Yadav, 2018).
Novel Antioxidant, Acetylcholinesterase, and Butyrylcholinesterase Inhibitors
Öztaşkın et al. (2017) synthesized novel bromophenols and evaluated their antioxidant activities along with their inhibitory effects on metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds, related to 2-(3-bromophenoxy)-N,N-diethylacetamide, showed potential for use in the treatment of diseases involving oxidative stress and cholinergic dysfunction (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Potential in Cancer Treatment
Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, showing significant anticancer activities on human lung cancer cell lines. This study highlights the potential of bromophenol derivatives, like 2-(3-bromophenoxy)-N,N-diethylacetamide, in developing new anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-14(4-2)12(15)9-16-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADLUGPJXZHYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N,N-diethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



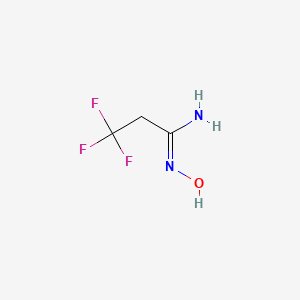
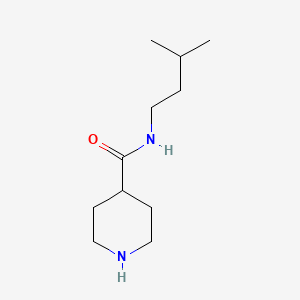

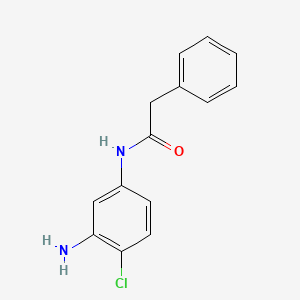
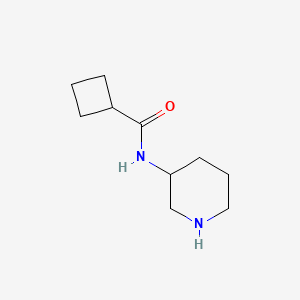
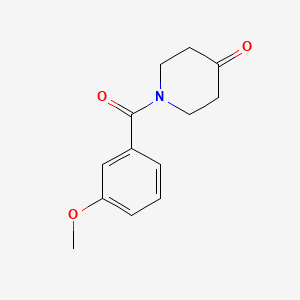
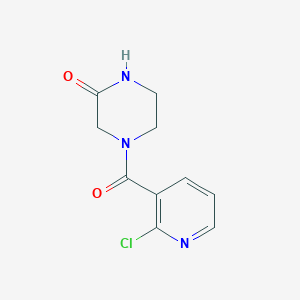
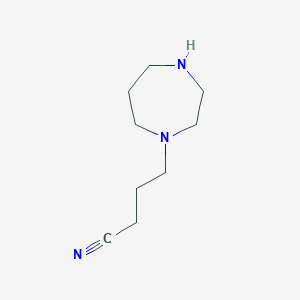
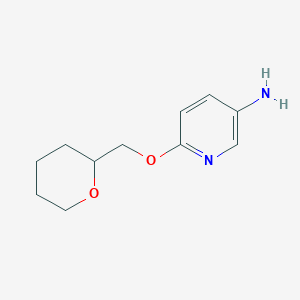


amine](/img/structure/B3072482.png)
